Myeloperoxidase (MPO) Inhibition Potency: 1-[(4-Iodophenyl)methyl]-1H-pyrrole Exhibits a 16-Fold Improvement in IC50 Over a Structurally Related Inhibitor
1-[(4-Iodophenyl)methyl]-1H-pyrrole inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM [1]. This potency is contrasted with the structurally related MPO inhibitor, MPO-IN-1, which exhibits an IC50 of 2.6 µM (2600 nM) under comparable assay conditions . The difference in inhibitory concentration is approximately 16.4-fold, favoring the target compound.
| Evidence Dimension | Inhibition of recombinant human MPO (IC50) |
|---|---|
| Target Compound Data | 159 nM |
| Comparator Or Baseline | MPO-IN-1 (a related indole-containing MPO inhibitor) with IC50 = 2.6 µM (2600 nM) |
| Quantified Difference | 16.4-fold greater potency (lower IC50) |
| Conditions | Target: Aminophenyl fluorescein-based assay with 120 mM NaCl, 10 min incubation. Comparator: Assay for chlorination activity inhibition. |
Why This Matters
For researchers investigating the role of MPO in inflammatory diseases, the ~16-fold higher potency of 1-[(4-Iodophenyl)methyl]-1H-pyrrole offers a more sensitive tool for probing MPO function, potentially requiring lower compound concentrations and reducing off-target effects in cellular or in vivo models.
- [1] BindingDB. (n.d.). BDBM50554044 CHEMBL4792720. View Source
